

4-Methylcatechol-d8 certificate of analysis

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Compound of Interest

Compound Name: 4-Methylcatechol-d8

Cat. No.: B12402542

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Technical Guide: 4-Methylcatechol-d8

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **4-Methylcatechol-d8**, a deuterated stable isotope-labeled compound. The information herein is intended to support researchers in its application, particularly as an internal standard in analytical methodologies and in the study of related biological pathways.

Certificate of Analysis (Representative Data)

While a batch-specific Certificate of Analysis is dependent on the supplier and lot number, the following table summarizes the typical quantitative data for **4-Methylcatechol-d8**.

Parameter	Specification	Reference
Chemical Name	4-(Methyl-d3)-1,2-benzene-3,5,6-d3-diol-d2	[1]
CAS Number	1219803-18-5	[1]
Molecular Formula	C ₇ D ₈ O ₂	[2]
Molecular Weight	132.19 g/mol	[1]
Exact Mass	132.1026 Da	[1]
Purity (Chemical)	≥98%	[1]
Isotopic Purity (Atom % D)	≥98%	[3]
Physical Appearance	Off-White Solid	[3]
Solubility	Soluble in DMSO	[4]
Storage Temperature	Room Temperature	[1]

Experimental Protocols

Application as an Internal Standard in LC-MS/MS Analysis

4-Methylcatechol-d8 is primarily utilized as an internal standard (IS) for the accurate quantification of 4-methylcatechol in biological matrices such as plasma, urine, and cell culture media. Its deuterated nature ensures it co-elutes with the unlabeled analyte and experiences similar ionization efficiency and matrix effects, while being distinguishable by mass spectrometry.

Objective: To quantify the concentration of 4-methylcatechol in a given biological sample.

Materials:

- **4-Methylcatechol-d8** (Internal Standard)
- 4-Methylcatechol (Analyte Standard)

- Biological Matrix (e.g., plasma, urine)
- Acetonitrile (ACN), HPLC grade
- Formic Acid, LC-MS grade
- Water, LC-MS grade
- Solid Phase Extraction (SPE) cartridges (if required for sample cleanup)
- LC-MS/MS system (e.g., Triple Quadrupole Mass Spectrometer)

Procedure:

- Preparation of Stock Solutions:
 - Prepare a stock solution of **4-Methylcatechol-d8** in a suitable solvent (e.g., methanol or DMSO) at a concentration of 1 mg/mL.
 - Prepare a stock solution of 4-methylcatechol in the same solvent at a concentration of 1 mg/mL.
- Preparation of Calibration Standards and Quality Controls (QCs):
 - Perform serial dilutions of the 4-methylcatechol stock solution in the biological matrix to prepare a series of calibration standards at known concentrations.
 - Prepare at least three levels of QC samples (low, medium, and high) in the same manner.
- Sample Preparation:
 - To an aliquot of the unknown sample, calibration standards, and QCs, add a fixed amount of the **4-Methylcatechol-d8** internal standard solution.
 - For protein precipitation, add a sufficient volume of cold acetonitrile (e.g., 3 volumes of ACN to 1 volume of plasma), vortex, and centrifuge to pellet the precipitated proteins.

- The supernatant can be directly injected or further purified using Solid Phase Extraction (SPE) if necessary.
- LC-MS/MS Analysis:
 - Liquid Chromatography (LC) Conditions:
 - Column: A reverse-phase C18 column is suitable for separation.
 - Mobile Phase A: Water with 0.1% formic acid.
 - Mobile Phase B: Acetonitrile with 0.1% formic acid.
 - Gradient: A suitable gradient from a low to a high percentage of Mobile Phase B should be optimized to achieve good separation of 4-methylcatechol from other matrix components.
 - Flow Rate: Dependent on the column dimensions (e.g., 0.3-0.5 mL/min).
 - Injection Volume: Typically 5-10 μ L.
 - Mass Spectrometry (MS) Conditions:
 - Ionization Mode: Electrospray Ionization (ESI), negative or positive mode can be optimized.
 - Multiple Reaction Monitoring (MRM): Monitor the specific precursor-to-product ion transitions for both 4-methylcatechol and **4-Methylcatechol-d8**.
 - Hypothetical MRM transitions (to be optimized on the specific instrument):
 - 4-methylcatechol (unlabeled): e.g., m/z 123 \rightarrow 108
 - **4-Methylcatechol-d8** (labeled): e.g., m/z 131 \rightarrow 113
 - Optimize MS parameters such as collision energy and declustering potential for each transition.
- Data Analysis:

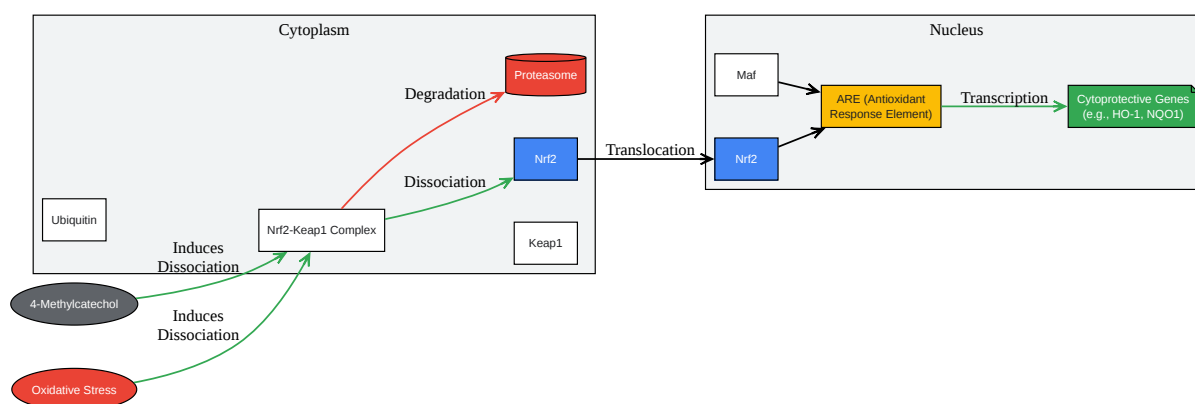
- Integrate the peak areas for both the analyte and the internal standard.
- Calculate the ratio of the analyte peak area to the internal standard peak area.
- Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.
- Determine the concentration of 4-methylcatechol in the unknown samples by interpolating their peak area ratios from the calibration curve.

Signaling Pathways

While **4-Methylcatechol-d8** is primarily an analytical tool, the biological activity of its non-deuterated counterpart, 4-methylcatechol, is of significant interest to researchers. 4-methylcatechol is a metabolite of flavonoids like quercetin and has been shown to modulate key cellular signaling pathways.

Nrf2 Signaling Pathway

4-methylcatechol can activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, a critical cellular defense mechanism against oxidative stress.

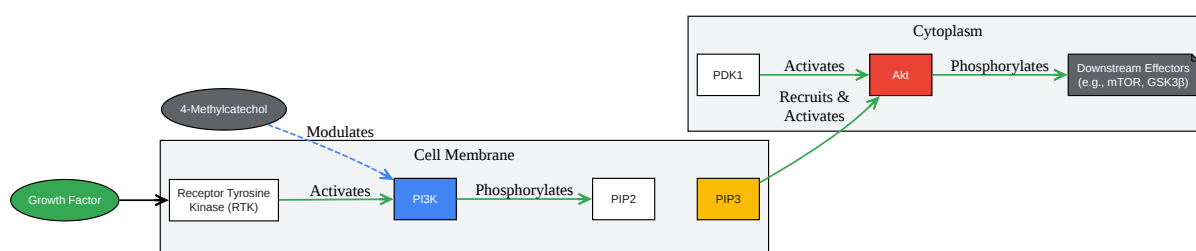


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Caption: Activation of the Nrf2 pathway by 4-Methylcatechol.

PI3K/Akt Signaling Pathway

4-methylcatechol has also been implicated in the modulation of the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway, which is crucial for cell growth, proliferation, and survival.



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Caption: Modulation of the PI3K/Akt signaling pathway.

Conclusion

4-Methylcatechol-d8 is a valuable tool for researchers in the fields of analytical chemistry, drug metabolism, and pharmacokinetics. Its use as an internal standard enables the precise and accurate quantification of its non-deuterated analog, 4-methylcatechol. A thorough understanding of the analytical methodologies and the biological pathways influenced by 4-methylcatechol is essential for its effective application in scientific research.

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